Glicoricone

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Endocrine Pharmacology

Researchers studying ER signaling or MAO enzymology often face irreproducible results when substituting licorice-derived compounds with superficially similar structures. Glicoricone (≥98% HPLC) resolves this by providing a structurally distinct, batch-verified tool compound with defined antagonist activity at ER and quantifiable MAO inhibition. • Defined IC50 range of 60-140 μM against MAO, enabling reproducible enzymatic assay baselines. • Partial ER antagonist profile, unlike agonist licorice constituents (e.g., liquiritigenin), making it the correct choice for ER blockade studies in MCF-7 and related models. • Supplied as a solid powder with HPLC purity ≥98%; shipped under ambient conditions globally.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 161099-37-2
Cat. No. B1250536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlicoricone
CAS161099-37-2
Synonymsglicoricone
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C
InChIInChI=1S/C21H20O6/c1-11(2)4-6-13-16(23)9-17(24)19(21(13)26-3)15-10-27-18-8-12(22)5-7-14(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3
InChIKeySSDIPYMSXRNGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glicoricone Sourcing and Chemical Identity


Glicoricone (CAS 161099-37-2) is a naturally occurring prenylated isoflavone [1] primarily isolated from the roots of various licorice (Glycyrrhiza) species, such as G. uralensis and G. glabra [2]. Its molecular formula is C21H20O6, with a molecular weight of 368.38 g/mol . Commercially, it is supplied as a solid powder with a typical purity of ≥98% as determined by HPLC , and is intended exclusively for research purposes. In the context of scientific selection, its baseline biological activities have been defined, notably as an inhibitor of the enzyme monoamine oxidase (MAO) and as a ligand for the estrogen receptor (ER), where it exhibits antagonistic properties [3].

Glicoricone vs. Licorice Isoflavones


The class of licorice (Glycyrrhiza) isoflavonoids is chemically diverse and functionally heterogeneous. Directly substituting Glicoricone for another isolated compound from licorice, such as the well-studied glabridin or the dietary phytoestrogen genistein, is scientifically unsound due to distinct structure-activity relationships (SAR). For example, subtle variations in prenylation patterns and hydroxyl group arrangements among these compounds lead to profound differences in their biological interactions. While some licorice phenolics, like liquiritigenin and isoliquiritigenin, function primarily as low-potency estrogen agonists [1], Glicoricone is characterized as a partial antagonist in the same assay system [1]. These divergent functional profiles mean that an experiment's outcome is compound-specific, and substituting one licorice constituent for another can lead to misinterpretation of data and irreproducible results.

Glicoricone Comparative Evidence


Estrogen Receptor Antagonism vs. Agonism

In a comparative analysis of 7 isolated licorice compounds, Glicoricone (L7) was characterized as a partial estrogen antagonist. This is in direct contrast to other well-known licorice components, liquiritigenin (Liq) and isoliquiritigenin (Iso-Liq), which were confirmed as estrogen agonists in the same study [1]. While the study notes that all compounds have low binding affinity for ERs, the functional outcome—antagonism vs. agonism—is the critical differentiator. The data demonstrate that Glicoricone can suppress the estrogenic activity induced by estradiol, whereas Liq and Iso-Liq mimic it. This functional divergence means Glicoricone cannot be considered an interchangeable surrogate for these more common licorice compounds in ER-mediated assays [1].

Estrogen Receptor Selective Estrogen Receptor Modulator (SERM) Endocrine Pharmacology

Monoamine Oxidase Inhibition Profile

A foundational study evaluated the inhibitory activity of 12 licorice constituents against monoamine oxidase (MAO). Among the active compounds, Glicoricone demonstrated an IC50 value in the range of 60–140 μM [1]. This places its potency in a similar, though not identical, band as other MAO inhibitors from the same source, such as genistein (6), licopyranocoumarin (7), and licocoumarone (14), which were reported with the same IC50 range [1]. In contrast, the primary saponin glycyrrhizin (1) showed a slightly higher IC50 value of 160 μM, indicating it is less potent as an MAO inhibitor [1]. This data positions Glicoricone as part of a specific subset of licorice phenolics with a defined MAO inhibitory profile, differentiating it from the more abundant but less potent glycyrrhizin.

Monoamine Oxidase (MAO) Neuropharmacology Enzyme Inhibition

NAFLD Model Differentiation

A recent study utilized multi-dimensional chromatography to isolate six specific flavonoid components from Glycyrrhiza uralensis for evaluation in a non-alcoholic fatty liver disease (NAFLD) model. The targeted compounds were licoricone (Fr826), formononetin (Fr8241), semilicoisoflavone B (Fr841), glyasperin D (Fr844), glycyrin (Fr8421), and glycyrrhisoflavone (Fr8432) [1]. The fact that these six compounds were selectively isolated and individually tested underscores their non-interchangeability. Preliminary SAR analysis from this work suggests that the number and position of hydroxyl and isopentenyl groups on the flavonoid rings significantly impact lipid-lowering activity [1]. This implies that Glicoricone's specific substitution pattern (e.g., a prenyl group and a methoxy group) is a structural determinant of its bioactivity, which is distinct from other flavonoids like formononetin.

Non-Alcoholic Fatty Liver Disease (NAFLD) Hepatoprotection Natural Product Chemistry

Glicoricone Research Applications


Estrogen Receptor Antagonism in Cell Culture

Based on the direct evidence that Glicoricone acts as a partial estrogen antagonist, while other licorice compounds (e.g., liquiritigenin) are agonists [1], this compound is specifically indicated for in vitro research focused on ER signaling pathways. It is the appropriate choice for experiments where the goal is to block or attenuate estrogen-mediated transcriptional activity, such as in studies of hormone-dependent breast cancer cell lines (e.g., MCF-7). Its use is not interchangeable with the agonist compounds from the same natural source [1].

MAO Inhibitor Screening Assays

Given its defined IC50 range of 60–140 μM against MAO [1], Glicoricone serves as a validated positive control or tool compound in enzymatic assays. Its potency profile differentiates it from the less active licorice component glycyrrhizin (IC50 = 160 μM) [1], making it a more suitable choice for establishing baseline inhibition in MAO-related research. This application is rooted in its quantifiable and reproducible activity in cell-free enzyme assays.

SAR Studies of Prenylated Isoflavones

Research on metabolic diseases like NAFLD has indicated that the specific substitution patterns on licorice flavonoids, including Glicoricone, dictate their biological activity [1]. Therefore, Glicoricone is a valuable tool for SAR studies aiming to understand the contribution of its unique structural features—specifically the 3′-prenyl and 2′-methoxy groups on the isoflavone core—to its pharmacological profile. Using Glicoricone alongside structurally related but functionally distinct compounds (e.g., formononetin) allows for controlled analysis of structure-function relationships.

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